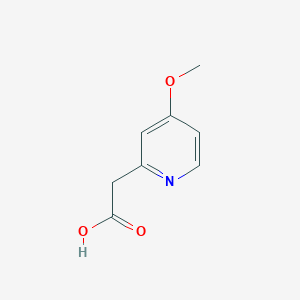
2-(4-Methoxypyridin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxypyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a methoxy group (-OCH3) at the 4-position of the pyridine ring and an acetic acid moiety (-CH2COOH) at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypyridin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxypyridine with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromo group is replaced by the acetic acid moiety.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-methoxypyridine-2-boronic acid is coupled with bromoacetic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki-Miyaura coupling reaction is often preferred for industrial production due to its scalability and efficiency .
化学反応の分析
Types of Reactions
2-(4-Methoxypyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(4-hydroxypyridin-2-yl)acetic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-(4-methoxypyridin-2-yl)ethanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: 2-(4-Hydroxypyridin-2-yl)acetic acid
Reduction: 2-(4-Methoxypyridin-2-yl)ethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Methoxypyridin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-(4-Methoxypyridin-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. The exact molecular pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
類似化合物との比較
2-(4-Methoxypyridin-2-yl)acetic acid can be compared with other similar compounds, such as:
2-(2-Methoxypyridin-4-yl)acetic acid: This compound has the methoxy group at the 2-position instead of the 4-position.
2-(5-Methoxypyridin-2-yl)acetic acid: Here, the methoxy group is at the 5-position.
Its distinct structure allows for targeted modifications, making it a valuable compound in various fields of research .
生物活性
2-(4-Methoxypyridin-2-yl)acetic acid, a compound with a pyridine moiety, has garnered attention in pharmacological studies due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C9H11NO3, with a molecular weight of approximately 181.19 g/mol. The compound features a methoxy group, which is known to influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary data indicate effectiveness against certain bacterial strains, though further investigation is needed to establish its spectrum of activity.
- Neuroprotective Effects : Some research suggests that it may protect neuronal cells from oxidative stress, indicating potential in neurodegenerative disease treatment.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Receptor Activity : It could interact with specific receptors in the central nervous system, contributing to its neuroprotective effects.
- Antioxidant Properties : The methoxy group may enhance the compound's ability to scavenge free radicals.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyridine ring and the acetic acid moiety significantly affect the compound's potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Methoxy Group Position | Enhances anti-inflammatory activity |
| Acetic Acid Variants | Alters solubility and bioavailability |
Case Studies and Research Findings
- Anti-inflammatory Study : A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity .
- Neuroprotective Research : A recent study highlighted the neuroprotective effects of this compound on PC12 cells exposed to oxidative stress, showing a reduction in apoptosis by up to 40% .
特性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC名 |
2-(4-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c1-12-7-2-3-9-6(4-7)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |
InChIキー |
OJOYZINHBJNSHE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















